2,3-Dihydro-7-methyl-6-nitroindole
CAS No.:
Cat. No.: VC13884584
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 7-methyl-6-nitro-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3 |
| Standard InChI Key | OBNFSXSTQNHDAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1NCC2)[N+](=O)[O-] |
Introduction
Structural Characterization
2,3-Dihydro-7-methyl-6-nitroindole is a bicyclic heterocyclic compound comprising a saturated pyrrole ring fused to a benzene ring, with a nitro group (-NO₂) at position 6, a methyl group (-CH₃) at position 7, and partial saturation (dihydro) across the pyrrole ring. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol . The compound belongs to the indole family, which is foundational in bioactive molecules and pharmaceutical intermediates.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Indole backbone with a saturated pyrrole ring (2,3-dihydro) |
| Substituents | Nitro group at C6; methyl group at C7 |
| Electron Density | Electron-withdrawing nitro group directs electrophilic substitution |
| Steric Effects | Methyl group influences regioselectivity in reactions |
Synthesis and Preparation Methods
The synthesis of 2,3-dihydro-7-methyl-6-nitroindole is inferred from methods for analogous nitroindole derivatives. Common approaches include:
Nitration of Dihydroindole Precursors
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Nitration of 2,3-dihydro-7-methylindole:
Alternative Routes
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Fischer Indole Synthesis: While typically used for unsaturated indoles, modifications (e.g., controlled cyclization) may yield dihydro derivatives .
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Reductive Alkylation: Hypothetical pathway involving nitroindole intermediates followed by hydrogenation to saturate the pyrrole ring .
Physical and Chemical Properties
Reactivity Profile
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Reduction: Nitro group → amine under catalytic hydrogenation (e.g., H₂/Pd-C) .
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Electrophilic Substitution: Limited due to electron-withdrawing nitro group; possible at C5 or C4 .
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Oxidation: Methyl group may oxidize to carbonyl under strong oxidizing agents.
Biological and Pharmacological Insights
Antimicrobial and Anticancer Activity
While direct studies on 2,3-dihydro-7-methyl-6-nitroindole are absent, related nitroindoles exhibit notable bioactivity:
| Compound | Activity | IC₅₀/Inhibition Range | Source |
|---|---|---|---|
| 6-Nitroindole | Antimicrobial (Gram-positive) | MIC: 16–32 µg/mL | |
| 7-Methyl-6-nitroindole | Anticancer (MCF-7, HCT116) | IC₅₀: 4.83–11.3 µM |
Mechanistic Hypotheses
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Nitro Group: Generates reactive intermediates (e.g., nitroso, amine) that disrupt cellular redox balance.
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Methyl Group: Enhances lipophilicity, improving membrane permeability .
Applications in Medicinal Chemistry
Drug Development Intermediates
2,3-Dihydro-7-methyl-6-nitroindole serves as a scaffold for:
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Anticancer Agents: Derivatives may inhibit kinase pathways or induce apoptosis.
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Neuroprotective Agents: Potential MAO/B inhibition, though untested.
Comparative Analysis with Analogues
| Compound | Advantages | Limitations |
|---|---|---|
| 6-Nitroindole | Simple synthesis, broad activity | Lower selectivity |
| 7-Methyl-6-nitroindole | Enhanced bioavailability | Reduced aqueous solubility |
| Dihydro Derivatives | Improved metabolic stability | Limited regioselectivity |
| Hazard | Mitigation Measures |
|---|---|
| Toxicity | Avoid inhalation; use PPE (gloves, goggles) |
| Reactivity | Store in inert atmosphere; avoid strong acids |
| Environmental Impact | Dispose via incineration; avoid water discharge |
Research Gaps and Future Directions
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